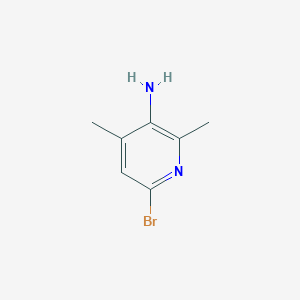

6-Bromo-2,4-dimethylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,4-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-6(8)10-5(2)7(4)9/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDDNTAAWZHAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651730 | |

| Record name | 6-Bromo-2,4-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897733-12-9 | |

| Record name | 6-Bromo-2,4-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2,4-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2,4-dimethylpyridin-3-amine CAS number and properties

An In-Depth Technical Guide to 6-Bromo-2,4-dimethylpyridin-3-amine

Introduction

This compound is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core with strategically placed bromo, amino, and methyl groups, offers multiple reaction sites for diversification. This allows for its incorporation into complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of a bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, while the amino group provides a key site for amidation, alkylation, or further heterocycle formation. The methyl groups can influence the molecule's steric and electronic properties, as well as its solubility and metabolic stability, making it a valuable scaffold for tuning the pharmacological profile of drug candidates.

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, plausible synthetic strategies, core reactivity, applications in drug discovery, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Core Identifiers

| Identifier | Value | Reference |

| CAS Number | 897733-12-9 | [1][2] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Synonyms | 3-Amino-6-bromo-2,4-lutidine | [1] |

| InChIKey | FLDDNTAAWZHAOT-UHFFFAOYSA-N | |

| SMILES | CC1=CC(Br)=NC(C)=C1N | [1] |

| Physical Form | Solid |

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in biological and chemical systems, aiding in drug design and process development.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| LogP (octanol-water partition coefficient) | 2.04 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for this compound are not extensively published, a logical and efficient pathway can be proposed based on established heterocyclic chemistry principles. A common strategy involves the functionalization of a pre-existing 2,4-dimethylpyridine (2,4-lutidine) core.

A plausible multi-step synthesis would proceed as follows:

-

Nitration: The 2,4-lutidine starting material is first nitrated to introduce a nitro group onto the pyridine ring, typically at the 3-position due to the directing effects of the methyl groups.

-

Reduction: The resulting 2,4-dimethyl-3-nitropyridine is then reduced to the corresponding amine, 2,4-dimethylpyridin-3-amine. Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

-

Bromination: The final step is the selective bromination of the 2,4-dimethylpyridin-3-amine. The amino group is a strong activating group, directing the electrophilic bromine to an ortho or para position. In this case, bromination occurs at the 6-position. A common reagent for this type of selective bromination is N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile.[3]

Caption: Plausible synthetic workflow for this compound.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its bifunctional nature. The bromine atom and the amino group serve as orthogonal reactive handles for constructing more complex molecules, a strategy central to modern drug discovery.

Role as a Bifunctional Building Block

The molecule's true power lies in its capacity to undergo sequential or selective reactions. The bromine atom at the 6-position is highly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions. The amino group at the 3-position can act as a nucleophile. This orthogonality allows chemists to first build out one part of a target molecule using the bromo group, and then use the amine for a subsequent transformation, or vice-versa.

Key Transformations in Medicinal Chemistry

Two of the most powerful applications for this building block are Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[4] These methods are cornerstones of pharmaceutical synthesis for their reliability and broad substrate scope.

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond by coupling the bromine atom with an organoboron reagent (e.g., a boronic acid or ester). This is an exceptionally effective method for introducing aryl or heteroaryl groups, which are prevalent motifs in kinase inhibitors and other targeted therapies.[4][5] The methyl groups on the pyridine ring can provide steric hindrance that influences coupling efficiency and can also be used to fine-tune interactions with the biological target.

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling the bromine atom with a primary or secondary amine. It is instrumental in synthesizing N-aryl or N-heteroaryl aminopyridines, core structures in many biologically active compounds.[4]

Caption: Key cross-coupling applications in drug discovery.

Analytical Characterization

Confirming the identity and purity of this compound requires standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals for the aromatic proton on the pyridine ring, the amine (NH₂) protons (which may be broad), and two sharp singlets for the non-equivalent methyl groups at the 2- and 4-positions.

-

¹³C NMR: The spectrum will display seven unique carbon signals corresponding to the seven carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), showing two peaks of nearly equal intensity separated by 2 Da (e.g., M+ and M+2). Predicted collision cross-section (CCS) values can further aid in identification.[6]

Predicted Mass Spectrometry Data

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 201.00218 | 132.7 |

| [M+Na]⁺ | 222.98412 | 145.9 |

| [M-H]⁻ | 198.98762 | 138.1 |

| [M+NH₄]⁺ | 218.02872 | 154.4 |

| Data sourced from PubChemLite.[6] |

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8][9] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (EN 166), and chemical-resistant gloves.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 4°C, and the material should be protected from light.[1][9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[8]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[8]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[8]

-

Conclusion

This compound is a valuable and strategic intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactive sites—the bromine atom amenable to cross-coupling and the nucleophilic amino group—provide chemists with a robust platform for molecular elaboration. Its utility in constructing core scaffolds for pharmaceutically relevant molecules, particularly through established and reliable synthetic methodologies like Suzuki and Buchwald-Hartwig couplings, underscores its importance in drug discovery and development programs. Adherence to proper safety and handling protocols is crucial when working with this compound to ensure both experimental success and personal safety.

References

-

CAS No : 897733-12-9 | Product Name : this compound - Pharmaffiliates. [Link]

-

6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094 - PubChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

This compound (C7H9BrN2) - PubChemLite. [Link]

-

6-bromo-N,N-dimethylpyridin-3-amine - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][2][10]triazolo[1,5-a]pyridine - Google Patents.

-

5-Bromo-6-(2,4-dimethylphenoxy)pyridin-3-amine - PubChem. [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. [Link]

-

Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader - Wholesaler / Distributor from Surat - Cynor Laboratories. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 6-broMo-1,2,4-triazin-3-aMine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 7. 897733-12-9 | this compound - AiFChem [aifchem.com]

- 8. fishersci.no [fishersci.no]

- 9. fishersci.com [fishersci.com]

- 10. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,4-dimethylpyridin-3-amine

Introduction

6-Bromo-2,4-dimethylpyridin-3-amine, a substituted pyridine derivative, is a crucial building block in the fields of medicinal chemistry and drug development.[1][2][3][4] Its unique structural arrangement, featuring a bromine atom and an amino group on a dimethylated pyridine core, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a variety of chemical modifications, such as palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of novel pharmaceutical agents.[5] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the underlying chemical principles for researchers and professionals in drug development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a multi-step synthesis originating from the readily available starting material, 2,4-dimethylpyridine (also known as 2,4-lutidine). The primary disconnection points are the C-Br and C-N bonds, indicating that the synthesis will likely involve bromination and the introduction of an amino group, or a precursor that can be converted to an amine.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: A Stepwise Approach from 2,4-Lutidine

The most common and efficient synthesis of this compound involves a three-step process starting from 2,4-lutidine: nitration, followed by bromination, and finally, reduction of the nitro group.

Step 1: Nitration of 2,4-Lutidine to 2,4-Dimethyl-3-nitropyridine

Principle and Mechanistic Insights:

The initial step involves the electrophilic aromatic substitution of 2,4-lutidine to introduce a nitro group at the 3-position.[6][7] The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene; however, the two activating methyl groups facilitate the reaction. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions must be carefully controlled to prevent over-nitration and other side reactions.

Caption: Workflow for the nitration of 2,4-Lutidine.

Experimental Protocol: Synthesis of 2,4-Dimethyl-3-nitropyridine

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 2,4-lutidine to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90°C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base, such as sodium hydroxide, until a precipitate forms.

-

Filter the precipitate, wash it with cold water, and dry it to obtain 2,4-dimethyl-3-nitropyridine.

Step 2: Bromination of 2,4-Dimethyl-3-nitropyridine to 6-Bromo-2,4-dimethyl-3-nitropyridine

Principle and Mechanistic Insights:

The second step is the regioselective bromination of 2,4-dimethyl-3-nitropyridine at the 6-position. The pyridine ring is further deactivated by the electron-withdrawing nitro group, making this electrophilic substitution more challenging. The reaction is often carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst, or bromine in oleum.[8] The position of bromination is directed by the existing substituents.

Experimental Protocol: Synthesis of 6-Bromo-2,4-dimethyl-3-nitropyridine

-

Dissolve 2,4-dimethyl-3-nitropyridine in a suitable solvent, such as concentrated sulfuric acid or oleum.

-

Slowly add the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in sulfuric acid) to the mixture while maintaining a controlled temperature.

-

Heat the reaction mixture to facilitate the bromination, typically in the range of 100-120°C, for several hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Step 3: Reduction of 6-Bromo-2,4-dimethyl-3-nitropyridine to this compound

Principle and Mechanistic Insights:

The final step is the reduction of the nitro group to a primary amine. This transformation is a common and well-established reaction in organic synthesis.[9] A variety of reducing agents can be employed, such as tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[9] The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. 2,4-Dimethyl-3-nitropyridine | 1074-76-6 | FD03980 [biosynth.com]

- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Molecular weight and formula of 6-Bromo-2,4-dimethylpyridin-3-amine

An In-depth Technical Guide to 6-Bromo-2,4-dimethylpyridin-3-amine: Synthesis, Characterization, and Application

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a bromine atom, an amine group, and two methyl groups, makes it a versatile synthetic building block. The strategic placement of these functional groups allows for a wide array of chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery for constructing complex molecular architectures.[1] Furthermore, the aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including a notable number of kinase inhibitors.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's properties, a robust protocol for its synthesis and purification, methods for its characterization, and insights into its applications as a key intermediate in the development of novel therapeutics.

Compound Profile & Physicochemical Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is crucial for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BrN₂ | [2][3] |

| Molecular Weight | 201.06 g/mol | [2] |

| CAS Number | 897733-12-9 | [2][4] |

| Appearance | Solid | |

| Purity | ≥96% (Typical) | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

| SMILES | NC1=C(C)C=C(Br)N=C1C | [2] |

| InChI Key | FLDDNTAAWZHAOT-UHFFFAOYSA-N |

Synthetic Methodology: Regioselective Bromination

The synthesis of this compound can be efficiently achieved through the direct electrophilic bromination of the precursor, 2,4-dimethylpyridin-3-amine. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. In this case, the para position (C6) is sterically accessible, making it the favored site for bromination. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid, easy-to-handle source of electrophilic bromine and tends to minimize over-bromination side reactions that can occur with liquid bromine.[5]

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 2,4-dimethylpyridin-3-amine.

Materials:

-

2,4-dimethylpyridin-3-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylpyridin-3-amine (1.0 eq.) in anhydrous acetonitrile. The use of an inert atmosphere and anhydrous solvent is critical to prevent unwanted side reactions with moisture.

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. This temperature control is crucial to manage the exothermicity of the reaction and enhance regioselectivity. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and then with brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Analytical Characterization

The crude product obtained from the synthesis typically contains minor impurities and residual solvent. Purification via flash column chromatography is a standard and effective method for isolating the desired compound.[5]

Protocol: Purification

-

Column Preparation: Pack a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes.

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent gradient. The polarity of the eluent is gradually increased to separate the target compound from less polar and more polar impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity, structure, and purity of the final compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic shifts for the aromatic proton and the methyl groups, while the carbon NMR will confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[6] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible in the mass spectrum, providing definitive evidence of its presence.

Applications in Medicinal Chemistry and Drug Development

This compound is not an end product but a valuable intermediate. Its bifunctional nature allows for sequential or orthogonal derivatization, making it an ideal scaffold for building libraries of drug-like molecules.

-

Cross-Coupling Reactions: The C-Br bond serves as a synthetic handle for introducing molecular diversity. It readily participates in palladium-catalyzed reactions like the Suzuki coupling (to form C-C bonds with boronic acids) and the Buchwald-Hartwig amination (to form C-N bonds with amines).[1][7] This enables the synthesis of a vast range of aryl- or heteroaryl-substituted aminopyridines, which are key structures in many targeted therapies.

-

Derivatization of the Amino Group: The primary amino group can be acylated, alkylated, or used in reductive amination reactions to further functionalize the molecule, adding another dimension for structural modification.

Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound.

-

Hazard Classification: The compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[8] The GHS pictogram is GHS07 (exclamation mark), indicating it can be an irritant.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] The compound should be protected from light.[2]

Conclusion

This compound is a pivotal intermediate for the synthesis of complex heterocyclic molecules. Its well-defined physicochemical properties, coupled with robust and scalable synthetic protocols, make it a valuable tool for researchers in drug discovery. The ability to leverage its two distinct functional groups for diverse chemical transformations, particularly through powerful cross-coupling reactions, solidifies its role as a key building block in the development of novel pharmaceutical agents. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. 6-Bromo-4-methylpyridin-3-amine. [Link]

-

PubChem. 5-Bromo-6-(2,4-dimethylphenoxy)pyridin-3-amine. [Link]

-

Google Patents. Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2]triazolo[1,5-a]pyridine.

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

PubChemLite. This compound (C7H9BrN2). [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.no [fishersci.no]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-2-bromo-4,6-dimethylpyridine: Synthesis, Properties, and Applications

A Note on Nomenclature: The compound requested, 3-Amino-6-bromo-2,4-lutidine, is systematically named 6-bromo-2,4-dimethylpyridin-3-amine. Publicly available experimental data for this specific isomer is limited. This guide will therefore focus on its closely related and well-documented isomer, 3-Amino-2-bromo-4,6-dimethylpyridine (CAS No. 104829-98-3), also known by its IUPAC name 2-bromo-4,6-dimethylpyridin-3-amine . This compound serves as an exemplary model for understanding the chemical properties, reactivity, and synthetic utility of brominated aminolutidines, which are valuable building blocks in modern medicinal and materials chemistry.

Introduction and Physicochemical Properties

3-Amino-2-bromo-4,6-dimethylpyridine is a functionalized heterocyclic compound featuring a pyridine core. The strategic placement of an amino group, a bromine atom, and two methyl groups imparts a unique combination of reactivity and steric/electronic properties. The amino group at the 3-position and the bromine atom at the 2-position are key functional handles for synthetic transformations, making this molecule a versatile intermediate for constructing more complex molecular architectures.

The pyridine nitrogen, along with the amino group, provides sites for hydrogen bonding and coordination, while the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This combination makes the compound a sought-after precursor in drug discovery programs and materials science research.[1][2]

Chemical Structure

Below is the chemical structure of 3-Amino-2-bromo-4,6-dimethylpyridine.

Caption: Structure of 3-Amino-2-bromo-4,6-dimethylpyridine.

Core Physicochemical Data

The fundamental properties of the compound are summarized in the table below, compiled from authoritative chemical databases.[1][3][4]

| Property | Value | Source(s) |

| CAS Number | 104829-98-3 | [3] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1][4] |

| Appearance | Light yellow solid | [5] |

| Melting Point | 61-62 °C | [3] |

| Boiling Point | 304.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.504 g/cm³ (Predicted) | [3] |

| LogP | 2.62 (Predicted) | [3] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine is reliably achieved through a Hofmann rearrangement of the corresponding amide precursor, 2-bromo-4,6-dimethylpyridine-3-carboxamide. This classic transformation is valued for its efficiency in converting an amide into a primary amine with one fewer carbon atom.

Causality of Experimental Choices: The Hofmann rearrangement is an ideal choice here because the required amide precursor is accessible, and the reaction conditions are well-established for producing high-purity amines. The use of bromine in an aqueous sodium hydroxide solution generates the hypobromite reagent in situ, which is the active oxidant. The reaction is typically initiated at a low temperature to control the formation of the N-bromoamide intermediate before being heated to drive the rearrangement and subsequent hydrolysis.

Detailed Synthesis Protocol

The following protocol is adapted from established synthetic procedures.[5]

Step 1: Preparation of the Reagent

-

Prepare an aqueous solution of sodium hydroxide (3.0 equivalents) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add bromine (1.25 equivalents) dropwise to the cold NaOH solution while maintaining the temperature below 0 °C. This generates sodium hypobromite in situ.

Step 2: Hofmann Rearrangement

-

To the freshly prepared cold hypobromite solution, add 2-bromo-4,6-dimethylpyridine-3-carboxamide (1.0 equivalent) in one portion.

-

Stir the resulting mixture vigorously at 0 °C for 1 hour. During this time, the N-bromoamide intermediate is formed.

-

After 1 hour, gradually warm the reaction mixture to 70 °C and maintain this temperature for an additional hour to facilitate the rearrangement to the isocyanate intermediate and its subsequent hydrolysis.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated brine to remove residual inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane-ethyl acetate (2:1) mixture to afford the pure 3-Amino-2-bromo-4,6-dimethylpyridine as a light yellow solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine.

Spectroscopic Analysis (Predicted)

While experimental spectra are not widely published, a detailed analysis based on the molecular structure allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the following proton signals are expected:

-

Aromatic Proton: A singlet peak corresponding to the single proton on the pyridine ring at the 5-position. This proton is flanked by two methyl groups, hence the singlet multiplicity. Its chemical shift would likely appear in the range of δ 6.5-7.0 ppm .

-

Amino Protons: A broad singlet for the two protons of the NH₂ group. The chemical shift is solvent-dependent but typically falls between δ 4.0-5.5 ppm .

-

Methyl Protons (C4-CH₃): A sharp singlet for the three protons of the methyl group at the 4-position, expected around δ 2.2-2.4 ppm .

-

Methyl Protons (C6-CH₃): A sharp singlet for the three protons of the methyl group at the 6-position, likely shifted slightly from the C4-methyl, appearing around δ 2.3-2.5 ppm .

¹³C NMR Spectroscopy

The decoupled ¹³C NMR spectrum is predicted to show 7 distinct signals corresponding to the seven unique carbon atoms in the molecule.[6]

-

Aromatic Carbons: Five signals for the pyridine ring carbons. The carbon bearing the bromine (C2) would be downfield, likely around δ 140-150 ppm . The carbons attached to the amino group (C3) and methyl groups (C4, C6) would also have distinct shifts, typically in the δ 120-160 ppm range. The protonated carbon (C5) would appear further upfield in the aromatic region.

-

Methyl Carbons: Two signals for the methyl carbons, expected in the aliphatic region around δ 18-25 ppm .

FT-IR Spectroscopy

The FT-IR spectrum provides crucial information about the functional groups present.[7]

-

N-H Stretching: Two characteristic sharp peaks for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹ (symmetric and asymmetric stretches).

-

C-H Stretching: Peaks just below 3000 cm⁻¹ for the methyl C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bond.

-

N-H Bending: A scissoring vibration for the amino group around 1600-1650 cm⁻¹ .

-

C=C and C=N Stretching: Aromatic ring vibrations appearing in the 1400-1600 cm⁻¹ region.

-

C-Br Stretching: A peak in the fingerprint region, typically between 500-650 cm⁻¹ .

Reactivity and Synthetic Utility

The synthetic value of 3-Amino-2-bromo-4,6-dimethylpyridine lies in the orthogonal reactivity of its functional groups. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling, while the amino group can undergo a variety of classical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern drug synthesis.[8]

-

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by aryl, heteroaryl, or vinyl groups using an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).[9][10] This reaction is fundamental for constructing biaryl scaffolds common in kinase inhibitors and other pharmaceuticals.

-

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling with a primary or secondary amine. This reaction uses a palladium catalyst in conjunction with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide.[11][12] This allows for the synthesis of complex diamine structures.

Reactions of the Amino Group

The nucleophilic amino group can be functionalized through several pathways:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) can convert the amino group into a diazonium salt.[13][14] This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of other functional groups (e.g., -OH, -Cl, -CN).

Caption: Key reaction pathways for 3-Amino-2-bromo-4,6-dimethylpyridine.

Applications in Research and Development

As a highly functionalized building block, 3-Amino-2-bromo-4,6-dimethylpyridine is primarily used as an intermediate in the synthesis of high-value target molecules.

-

Medicinal Chemistry: Its structural motifs are relevant for creating libraries of compounds for screening against various biological targets. Patents citing this compound's CAS number (104829-98-3) describe its use as an intermediate in the synthesis of pyrrolidine derivatives designed as complement pathway modulators .[13][14][15] The complement system is a key part of the immune system, and its modulation is a therapeutic strategy for diseases like age-related macular degeneration and other inflammatory conditions.

-

Agrochemicals: Similar brominated aminopyridine structures serve as precursors for novel pesticides and herbicides.[16] The ability to systematically modify the structure via cross-coupling allows for the fine-tuning of biological activity and selectivity.

Safety and Handling

Proper handling of 3-Amino-2-bromo-4,6-dimethylpyridine is essential due to its potential hazards. The following information is based on GHS classifications provided by suppliers.[16]

GHS Hazard Classification

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure, Respiratory System) (Category 3): H335 - May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

Spill Response: In case of a spill, avoid creating dust. Sweep up the material, place it in a suitable container for disposal, and ventilate the area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- US9468661B2 - Pyrrolidine derivatives and their use as complement pathway modulators. (n.d.). Google Patents.

-

Figure S4. 13 C NMR spectrum of compound 3a (100.6 MHz, DMSO-d 6 solution). (n.d.). ResearchGate. Retrieved from [Link]

- WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration (amd). (n.d.). Google Patents.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

US Patent 9,085,555 B2. (2012). Google Patents. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]

-

The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

-

3-Amino-2-bromo-4,6-dimethylpyridine | C7H9BrN2 | CID 2049307. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). MDPI. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved from [Link]

-

FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). IJERA. Retrieved from [Link]

-

2-Amino-5-bromo-3-methylpyridine. (n.d.). SpectraBase. Retrieved from [Link]

-

C-13 NMR SPECTROSCOPY INDEX. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

3-Amino-2-bromobenzonitrile - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Amino-2-bromo-4,6-dimethylpyridine | C7H9BrN2 | CID 2049307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-2-bromo-4,6-dimethylpyridine | 104829-98-3 [chemicalbook.com]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. ijera.com [ijera.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. US9468661B2 - Pyrrolidine derivatives and their use as complement pathway modulators - Google Patents [patents.google.com]

- 14. WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration (amd) - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Data of 6-Bromo-2,4-dimethylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 6-Bromo-2,4-dimethylpyridin-3-amine (CAS No. 897733-12-9). Due to the limited availability of published experimental data for this specific compound, this guide leverages predictive modeling and established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to offer a comprehensive characterization. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, providing a robust framework for its identification and characterization.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science.[1] The presence of a bromine atom, an amino group, and two methyl groups on the pyridine ring offers multiple sites for functionalization, making it a versatile intermediate in the synthesis of more complex molecules. Accurate characterization of this compound is paramount for ensuring the integrity of subsequent research and development. Spectroscopic techniques such as NMR and IR are fundamental tools for confirming the molecular structure and purity of chemical compounds. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound to aid in its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The arrangement of substituents on the pyridine ring dictates the chemical environment of each atom and bond, giving rise to characteristic signals in NMR and IR spectra.

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.1,0.6!"]; C3 [label="C", pos="-1.1,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.1,-0.6!"]; C6 [label="C", pos="1.1,0.6!"];

// Substituent nodes Me2 [label="CH₃", pos="-2.2,1.2!"]; NH2_3 [label="NH₂", pos="-2.2,-1.2!"]; Me4 [label="CH₃", pos="0,-2.4!"]; H5 [label="H", pos="2.2,-1.2!"]; Br6 [label="Br", pos="2.2,1.2!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C2 -- Me2; C3 -- NH2_3; C4 -- Me4; C5 -- H5; C6 -- Br6; }

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic proton, the amine protons, and the protons of the two methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 (aromatic) | 6.8 - 7.2 | Singlet (s) | 1H |

| NH₂ (amine) | 3.5 - 4.5 | Broad Singlet (br s) | 2H |

| C2-CH₃ (methyl) | 2.3 - 2.5 | Singlet (s) | 3H |

| C4-CH₃ (methyl) | 2.1 - 2.3 | Singlet (s) | 3H |

Disclaimer: These are predicted values and may differ from experimental results.

Rationale Behind Peak Assignments

-

Aromatic Proton (H5): This proton is on the pyridine ring and is expected to appear in the aromatic region. Its chemical shift is influenced by the electron-donating amino and methyl groups and the electron-withdrawing bromine atom. The lack of adjacent protons would result in a singlet.

-

Amine Protons (NH₂): The protons of the primary amine are typically observed as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (C2-CH₃ and C4-CH₃): The two methyl groups are in different chemical environments. The C2-methyl group is adjacent to the nitrogen atom and the amino group, while the C4-methyl group is situated between the amino group and the aromatic proton. This difference in electronic environment would lead to two distinct singlets in the aliphatic region of the spectrum.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring a ¹H NMR spectrum is crucial for obtaining high-quality, reproducible data.

}

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show seven distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 | 145 - 150 |

| C2 | 140 - 145 |

| C4 | 135 - 140 |

| C3 | 125 - 130 |

| C5 | 115 - 120 |

| C2-CH₃ | 20 - 25 |

| C4-CH₃ | 15 - 20 |

Disclaimer: These are predicted values and may differ from experimental results.

Rationale Behind Peak Assignments

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents and the nitrogen heteroatom. The carbon bearing the bromine (C6) is expected to be significantly deshielded. The carbons attached to the nitrogen (C2 and C6) and the amino group (C3) will also have characteristic shifts.

-

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, with their distinct chemical shifts reflecting their different positions on the pyridine ring.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Br bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (pyridine ring) | 1550 - 1650 | Strong |

| C=C Stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation of Key IR Bands

-

N-H Stretch: The presence of a primary amine will give rise to two characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

-

C=N and C=C Stretches: The pyridine ring will exhibit several strong to medium absorption bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds.

-

C-Br Stretch: The carbon-bromine bond will show a strong absorption band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, and IR data, along with the rationale for the assignments, offer a solid foundation for the identification and quality control of this important chemical intermediate. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to acquire experimental data for definitive structural confirmation. The provided experimental protocols serve as a starting point for researchers to obtain such data.

References

Sources

A Comprehensive Technical Guide to the Characterization and Identification of 6-Bromo-2,4-dimethylpyridin-3-amine

Abstract: 6-Bromo-2,4-dimethylpyridin-3-amine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a versatile precursor for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[1] Its strategic substitution pattern—a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions—enables diverse molecular modifications.[1] The absolute certainty of its identity, purity, and structural integrity is therefore paramount for the success of multi-step synthetic campaigns and the integrity of drug discovery programs. This guide provides an in-depth, field-proven framework for the comprehensive characterization and unambiguous identification of this key intermediate, leveraging a multi-technique analytical approach. It is designed for researchers, analytical scientists, and process chemists in the pharmaceutical and life sciences industries.

Physicochemical Profile and Handling

A foundational understanding of the compound's basic properties is the first step in any analytical workflow. This data informs solvent selection, storage protocols, and safety measures.

Table 1: Core Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| CAS Number | 897733-12-9 | [2][3] |

| Molecular Formula | C₇H₉BrN₂ | [2] |

| Molecular Weight | 201.06 g/mol | [2] |

| Appearance | Solid | |

| SMILES String | CC1=CC(Br)=NC(C)=C1N | |

| InChI Key | FLDDNTAAWZHAOT-UHFFFAOYSA-N | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Class | Acute Toxicity 4 (Oral) | |

| Storage | 4°C, protect from light | [2] |

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper handling. This compound is classified as an acute oral toxin and requires careful management in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles (EN 166 standard), and chemical-resistant gloves.[4]

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[4][5]

-

Exposure Response: In case of eye contact, rinse cautiously with water for several minutes.[4][5] If on skin, wash with plenty of soap and water.[4][5] If swallowed, seek immediate medical attention.[4]

-

Storage: The compound should be stored in a cool, dry, and well-ventilated place at the recommended 4°C, protected from light to prevent degradation.[2]

The Integrated Analytical Workflow: A Self-Validating System

No single analytical technique can provide absolute confirmation of a molecule's identity and purity. True confidence is achieved through an orthogonal, integrated workflow where each method validates the findings of the others. The causality is critical: Mass Spectrometry confirms the mass, NMR Spectroscopy confirms the structure, and Chromatography confirms the purity. Together, they form a self-validating system.

Figure 1: Integrated workflow for the characterization of this compound.

Core Characterization Methodologies: Detailed Protocols

The following protocols are designed to be robust and provide the necessary data for a high-confidence identification.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Causality: The primary purpose of MS is to confirm the molecular weight. For a bromine-containing compound, the technique's true power lies in observing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance. This provides an unmistakable signature. We use Electrospray Ionization (ESI) in positive mode as the amine group is readily protonated.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute this stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~10 µg/mL. The formic acid ensures protonation for ESI+ mode.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the diluted sample directly into the source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive ESI Mode):

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20-40 V (optimize for minimal fragmentation)

-

Source Temperature: 120-150 °C

-

-

Data Interpretation:

-

Look for the protonated molecular ion [M+H]⁺.

-

Expect two major peaks of nearly equal intensity separated by ~2 Da.

-

Peak 1 ([⁷⁹Br+M+H]⁺): 201.06 (calc.) + 1.007 (H⁺) = ~202.0 m/z

-

Peak 2 ([⁸¹Br+M+H]⁺): 203.06 (calc.) + 1.007 (H⁺) = ~204.0 m/z

-

The presence of this 1:1 doublet is definitive proof of a monobrominated compound.

-

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Expertise & Causality: While MS confirms the mass, it cannot distinguish between isomers. NMR is the gold standard for determining the precise connectivity of atoms. ¹H NMR will confirm the number and environment of protons, and ¹³C NMR will confirm the carbon skeleton. Deuterated chloroform (CDCl₃) is a suitable solvent as it solubilizes the analyte and its residual proton signal does not interfere with key analyte signals.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Expected Signals: Based on the structure NC1=C(C)C=C(Br)N=C1C, we predict:

-

~δ 6.5-7.5 ppm: 1H, singlet, corresponding to the aromatic proton on the pyridine ring (C5-H).

-

~δ 3.5-4.5 ppm: 2H, broad singlet, for the amine (-NH₂) protons. This signal's position is variable and can exchange with D₂O.

-

~δ 2.2-2.6 ppm: 3H, singlet, for one of the methyl groups (C2-CH₃ or C4-CH₃).

-

~δ 2.1-2.5 ppm: 3H, singlet, for the second methyl group. The two methyl signals should be distinct.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence) with 1024-2048 scans.

-

Expected Signals: Expect 7 distinct carbon signals corresponding to the 5 aromatic carbons and 2 methyl carbons.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: HPLC is essential for quantifying the purity of the compound, separating it from any starting materials, by-products, or degradation products. A reverse-phase C18 column is chosen due to its versatility in retaining moderately polar aromatic compounds. A gradient elution provides robust separation of potential impurities with varying polarities.

Experimental Protocol:

-

Sample Preparation: Prepare a sample solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 0.5 mg/mL. Ensure it is fully dissolved.

-

Instrumentation: A standard HPLC system with a UV detector.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Data Interpretation:

-

A high-purity sample (>96%) will show a single major peak.[2]

-

Record the retention time (RT) of the main peak, which serves as an identifier for this specific method.

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Summary of Expected Analytical Data

This table consolidates the expected results from the orthogonal analytical techniques, forming the basis for a Certificate of Analysis (CoA).

Table 2: Consolidated Analytical Data for Confirmation

| Technique | Parameter | Expected Result | Rationale |

| ESI-MS | [M+H]⁺ | ~202.0 and ~204.0 m/z (1:1 ratio) | Confirms MW and presence of one bromine atom. |

| ¹H NMR | Chemical Shifts (δ) | 4 distinct signals: aromatic (1H), amine (2H, broad), two methyl (3H each) | Confirms proton count and chemical environments. |

| ¹³C NMR | Number of Signals | 7 signals | Confirms the unique carbon skeleton. |

| HPLC | Purity | >96% Area | Quantifies sample purity and identifies it by RT. |

Conclusion

The robust characterization of this compound is not merely an academic exercise; it is a critical quality control checkpoint in the pharmaceutical development pipeline. By employing an integrated workflow of Mass Spectrometry, NMR Spectroscopy, and HPLC, researchers can achieve an unambiguous confirmation of the material's identity, structure, and purity. This multi-faceted, self-validating approach ensures the reliability of downstream synthetic steps and the overall integrity of the drug discovery process, embodying the principles of scientific rigor and trustworthiness.

References

-

6-Bromo-4-methylpyridin-3-amine PubChem CID 19926094. PubChem. [Link]

-

This compound. Pharmaffiliates. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]

-

WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][6]triazolo[1,5-a]pyridine. Google Patents.

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University Digital Commons. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

Sources

A Comprehensive Safety & Handling Guide for 6-Bromo-2,4-dimethylpyridin-3-amine

An In-Depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a detailed examination of the safety, handling, and emergency protocols for 6-Bromo-2,4-dimethylpyridin-3-amine (CAS No: 343854-89-5 / 897733-12-9), a key building block in medicinal chemistry and novel compound synthesis. As a Senior Application Scientist, the objective of this document is to move beyond a standard Safety Data Sheet (SDS) by synthesizing regulatory data with practical, field-proven insights. The protocols and explanations herein are designed to empower researchers to work safely and effectively, mitigating risks through a comprehensive understanding of the compound's hazard profile.

Section 1: Core Hazard Profile and Risk Assessment

This compound is a solid organic compound that, while invaluable in research, possesses a distinct set of hazards that must be managed. The primary risks associated with this chemical are acute oral toxicity and severe irritation to the skin, eyes, and respiratory system. A thorough understanding of these hazards is the foundation of a robust safety protocol.

Globally Harmonized System (GHS) Classification

The compound's classification under GHS provides a standardized summary of its intrinsic hazards. This information dictates the minimum required safety precautions.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3] |

Deconstructing the Hazards: From Statement to Practice

-

H302: Harmful if swallowed: This classification indicates significant toxicity upon ingestion. In a laboratory setting, the primary pathway for accidental ingestion is not direct consumption, but rather through hand-to-mouth contact after handling the substance or contaminated equipment. This underscores the criticality of stringent personal hygiene practices.

-

H315 & H319: Skin and Eye Irritation: As a Category 2 irritant, the compound can cause inflammation, redness, and discomfort upon contact with the skin and serious, potentially damaging, irritation to the eyes.[3] This necessitates the use of appropriate gloves and safety goggles as a baseline for all handling procedures.

-

H335: Respiratory Irritation: The solid, crystalline nature of this compound means that fine dust or powder can easily become airborne during transfer.[3] Inhalation of these particles can lead to irritation of the respiratory tract. This hazard is the primary driver for recommending that all weighing and transfer operations be conducted within a certified chemical fume hood or a ventilated balance enclosure.

Risk Mitigation Workflow

Effective laboratory safety hinges on interrupting the pathway from an intrinsic chemical hazard to an adverse health outcome. The following workflow illustrates how engineering controls, administrative procedures, and Personal Protective Equipment (PPE) work in concert to manage the risks associated with this compound.

Caption: Risk assessment workflow for this compound.

Section 2: Proactive Safety Protocols: Safe Handling & Storage

Adherence to a standardized, well-understood handling protocol is the most effective method for preventing exposure.

Step-by-Step Protocol for Handling and Weighing

This protocol is designed to be a self-validating system, where each step reinforces the safety objectives of the previous one.

-

Preparation:

-

Step 1a: Don the required PPE: a lab coat, nitrile gloves, and chemical safety goggles meeting EN 166 standards.[3]

-

Step 1b: Prepare the workspace. Ensure the chemical fume hood sash is at the appropriate working height and the work surface is clean and uncluttered.

-

Step 1c: Assemble all necessary equipment (spatula, weigh paper/boat, pre-labeled receiving container) inside the fume hood to minimize movement in and out of the ventilated space.

-

Rationale: Preparing the entire workspace and all equipment in advance prevents the need to compromise the contained environment during the procedure, which is a common source of accidental exposure.

-

-

Aliquotting the Compound:

-

Step 2a: Retrieve the stock container from its designated storage location.

-

Step 2b: Inside the fume hood, carefully open the container, avoiding any abrupt movements that could aerosolize the solid powder.

-

Step 2c: Use a clean spatula to carefully transfer the desired amount of the compound to the weigh boat on the analytical balance (if the balance is located within a ventilated enclosure). If the balance is on an open bench, weigh the material inside the hood, transfer it to a tared, sealed container, and re-weigh the container outside the hood.

-

Rationale: The primary goal is to prevent the generation of dust.[4] Slow, deliberate movements are crucial. The use of a ventilated balance enclosure or performing the initial transfer within the hood directly addresses the H335 respiratory hazard.

-

-

Post-Handling & Cleanup:

-

Step 3a: Tightly seal the main stock container and the newly prepared container.

-

Step 3b: Wipe the exterior of both containers with a damp cloth or towel before removing them from the fume hood.

-

Step 3c: Decontaminate the spatula and work surface according to laboratory-specific procedures.

-

Step 3d: Dispose of the weigh boat and any contaminated consumables in a designated solid hazardous waste container.

-

Step 3e: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[2] Wash hands thoroughly with soap and water.[3]

-

Rationale: Decontaminating containers and the workspace prevents the spread of the chemical to other areas of the lab. Proper glove removal and hand washing are the final critical barriers to preventing accidental ingestion.

-

Storage Requirements

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][6] Some suppliers recommend refrigerated storage (4°C) and protection from light.[7]

-

Incompatibilities: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[5][6]

-

Rationale: Proper storage prevents chemical degradation and ensures that the compound does not react with other materials or atmospheric moisture, maintaining its stability and preventing the formation of unknown, potentially more hazardous byproducts.

Section 3: Reactive Safety: Emergency & First-Aid Procedures

While proactive measures are paramount, readiness for accidental exposures or spills is a mandatory component of laboratory safety.

Emergency Response Matrix

| Scenario | Immediate Action | Follow-Up / Medical Response |

| Minor Spill (<1g) | Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, place it in a sealed container for hazardous waste, and decontaminate the area. Ensure adequate ventilation.[6] | Document the incident. |

| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6] | Seek medical attention if skin irritation occurs or persists.[3] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[3][6] | Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][6] | Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] | Seek immediate medical attention. Call a poison control center or physician.[1] |

| Fire | Use appropriate extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.[4] Vapors may be irritating; firefighters should wear full protective gear and self-contained breathing apparatus (SCBA).[4] | Evacuate the area. |

Section 4: Exposure Controls & The Hierarchy of Safety

Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness is entirely dependent on the implementation of higher-level controls.

Hierarchy of Controls

This principle prioritizes safety strategies from most to least effective. For this compound, the hierarchy is applied as follows:

Caption: The hierarchy of controls applied to handling this compound.

-

Engineering Controls: A chemical fume hood is the most critical engineering control as it physically isolates the user from the chemical, addressing the inhalation hazard.[6]

-

Administrative Controls: Standard Operating Procedures (SOPs), clear labeling, and comprehensive training ensure that users are aware of the hazards and follow safe practices.

-

Personal Protective Equipment (PPE): This is the essential final barrier.

Section 5: Data Summary

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | [1][7] |

| Molecular Weight | 201.06 g/mol | [1][7] |

| Appearance | Solid | [1] |

| CAS Number | 343854-89-5 / 897733-12-9 | [1][7][8] |

| SMILES | CC1=CC(Br)=NC(C)=C1N | [1] |

Toxicological Profile

| Endpoint | Classification / Finding | Source |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1] |

| Acute Dermal Toxicity | No data available. | [3] |

| Acute Inhalation Toxicity | No data available. | [3] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [3] |

| Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [3] |

| Carcinogenicity | No data available. | [3] |

| Germ Cell Mutagenicity | No data available. | [3] |

| Reproductive Toxicity | No data available. | [3] |

Note: The absence of data for certain toxicological endpoints does not imply the absence of hazard. The compound should be handled as if it may have these properties until proven otherwise.

Conclusion

This compound is a representative example of many modern reagents used in drug discovery: highly functionalized and effective, but with a hazard profile that demands respect and careful management. By understanding the specific risks—oral toxicity, irritation, and potential for inhalation—and by rigorously applying the hierarchy of controls, researchers can confidently and safely utilize this compound to advance their scientific objectives. The foundation of safety is not merely the use of PPE, but a holistic approach encompassing engineering controls, standardized procedures, and a comprehensive understanding of the material's properties.

References

-

SAFETY DATA SHEET - Fisher Scientific (General). Fisher Scientific. [Link]

-

Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]

-

CAS No : 897733-12-9 | Product Name : this compound. Pharmaffiliates. [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.no [fishersci.no]

- 4. fishersci.es [fishersci.es]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemscene.com [chemscene.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Establishing the Solubility Profile of 6-Bromo-2,4-dimethylpyridin-3-amine

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 6-Bromo-2,4-dimethylpyridin-3-amine in common laboratory solvents. Solubility is a critical physicochemical property that dictates the feasibility of a compound's application in chemical synthesis, formulation development, and biological screening. This document moves beyond a simple data sheet to provide researchers, scientists, and drug development professionals with the foundational theory, practical experimental protocols, and data interpretation standards required to rigorously establish a compound's solubility. We present both rapid qualitative screening methods for initial solvent selection and a detailed protocol for determining thermodynamic equilibrium solubility for precise, quantitative assessment. The causality behind experimental choices is explained to ensure that the described protocols are robust and self-validating.

Introduction: The Central Role of Solubility

The compound this compound is a substituted aminopyridine, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science.[1] Understanding its solubility is not an academic exercise; it is a fundamental prerequisite for its effective use. Poor solubility can lead to failed reactions, inaccurate bioassay results, and significant hurdles in formulation and development.[2] This guide provides the necessary tools to characterize this crucial parameter.

Compound Identity:

-

Chemical Name: this compound

-